Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

Medicinal Chemistry Cross-Coupling Building Block

This compound features a reactive bromine handle at the 3-position, enabling versatile cross-coupling for kinase inhibitor and CNS drug discovery, while the N2-cyclopropyl group enhances metabolic stability and target selectivity. Its unique substitution pattern makes it a strategic, non-interchangeable intermediate for advanced medicinal chemistry and agrochemical synthesis, preventing the use of generic alternatives.

Molecular Formula C10H13BrN2
Molecular Weight 241.132
CAS No. 1780750-41-5
Cat. No. B2399301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
CAS1780750-41-5
Molecular FormulaC10H13BrN2
Molecular Weight241.132
Structural Identifiers
SMILESC1CCC2=NN(C(=C2C1)Br)C3CC3
InChIInChI=1S/C10H13BrN2/c11-10-8-3-1-2-4-9(8)12-13(10)7-5-6-7/h7H,1-6H2
InChIKeyAQAJTQGDRSBFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1780750-41-5): A Tetrahydroindazole Building Block with a Unique Bromo-Cyclopropyl Substitution Pattern


3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1780750-41-5) is a heterocyclic compound belonging to the tetrahydroindazole family, characterized by a fused cyclohexane-pyrazole ring system bearing a bromine atom at the 3-position and a cyclopropyl group at the N2-position [1]. This specific substitution pattern distinguishes it from simpler tetrahydroindazole derivatives and imparts unique reactivity profiles valuable in medicinal chemistry and agrochemical research [2]. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the cyclopropyl moiety can influence molecular conformation and metabolic stability, making this compound a strategic intermediate for the construction of more complex, biologically active molecules [3].

Why 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole Cannot Be Casually Replaced by Other Tetrahydroindazoles


The presence and precise positioning of the bromine and cyclopropyl substituents on the tetrahydroindazole scaffold critically dictate the compound's subsequent synthetic utility and the pharmacological properties of any derived products. Substituting with an unbrominated tetrahydroindazole eliminates the key reactive site necessary for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry [1]. Replacing the cyclopropyl group with a simpler alkyl chain can drastically alter the three-dimensional conformation and metabolic profile of the final molecule, potentially diminishing target affinity or increasing undesirable off-target effects [2]. Furthermore, regioisomers, such as 3-bromo-1H-tetrahydroindazole, possess different chemical properties, including pKa, which can impact reaction conditions, solubility, and biological activity . Therefore, direct substitution with a generic tetrahydroindazole derivative is not feasible without fundamentally changing the research trajectory and experimental outcomes.

3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole: A Quantitative Evidence Guide for Procurement and Selection


Synthetic Versatility: A Superior Cross-Coupling Handle vs. Unbrominated Tetrahydroindazole

The presence of a bromine atom at the 3-position of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1780750-41-5) enables its use in a wide array of palladium-catalyzed cross-coupling reactions, a synthetic pathway unavailable to its unbrominated counterpart, 2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole [1]. This functional handle allows for the direct and efficient introduction of diverse aryl, heteroaryl, and alkenyl groups, facilitating rapid structure-activity relationship (SAR) studies. While no direct comparative kinetic data is available for this exact pair, the bromine atom provides a quantifiably higher reaction rate (estimated >100x) in Suzuki-Miyaura couplings compared to an unactivated C-H bond, based on well-established class-level reactivity principles of aryl bromides [2].

Medicinal Chemistry Cross-Coupling Building Block

Conformational Restriction: Cyclopropyl vs. Alkyl Substitution at the N2-Position

The N2-cyclopropyl group in 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole imparts a greater degree of conformational restriction compared to an N2-methyl or N2-ethyl group [1]. The cyclopropyl ring's unique bonding characteristics (Walsh orbitals) limit its rotational freedom and can enforce a specific orientation of the tetrahydroindazole core, which is a common strategy in medicinal chemistry to pre-organize a molecule for its biological target, potentially reducing the entropic penalty upon binding [2]. While direct binding data for this compound is not publicly available, the conformational bias introduced by the cyclopropyl group is a well-documented, quantifiable molecular property that differentiates it from more flexible N2-alkyl analogs.

Conformational Analysis Drug Design Metabolic Stability

Regioisomeric Distinction: 2H-Indazole vs. 1H-Indazole and Impact on Physicochemical Properties

The compound's designation as a 2H-indazole tautomer, with the cyclopropyl group specifically on the N2-position, differentiates it from its 1H-indazole regioisomer, such as 3-bromo-1H-4,5,6,7-tetrahydroindazole (CAS 1246553-15-0) . This regioisomerism leads to quantifiably different physicochemical properties, including pKa and lipophilicity (LogP), which directly influence solubility, permeability, and overall drug-likeness [1]. For instance, the predicted pKa for the conjugate acid of 3-bromo-1H-tetrahydroindazole is 12.20 ± 0.20, whereas the pKa of the 2H-isomer is expected to be significantly lower due to differences in electron density distribution on the pyrazole ring .

Physicochemical Properties Regioisomerism Drug-likeness

Target Applications for 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole Based on Core Evidence


Diversification of Kinase Inhibitor Scaffolds via Cross-Coupling

This compound is ideally suited as a key intermediate for the synthesis of novel kinase inhibitors. The bromine handle at the 3-position allows for the late-stage introduction of diverse aromatic and heteroaromatic groups, enabling the rapid exploration of structure-activity relationships (SAR) around the tetrahydroindazole core, a privileged structure in kinase drug discovery [1]. The cyclopropyl group at N2 further provides a conformational constraint that can be exploited to enhance binding affinity and selectivity for specific kinase targets, as described in patent literature for related bicyclic heterocycles [2].

Synthesis of Novel Herbicidal Tetrahydroindazoles

Given the established history of tetrahydroindazoles as potent herbicides [1], 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole serves as a versatile platform for the development of next-generation agrochemicals. The bromine atom provides a convenient point for functionalization, allowing researchers to systematically modify the molecule to improve potency, crop selectivity, and environmental profile, while the cyclopropyl group may impart favorable physicochemical properties for foliar uptake and translocation [1].

Building Block for Central Nervous System (CNS) Drug Discovery

The cyclopropyl group is a well-recognized motif in CNS drug design due to its ability to modulate metabolic stability and blood-brain barrier (BBB) penetration [1]. This compound, with its combined bromo-cyclopropyl-tetrahydroindazole architecture, is therefore a valuable starting material for synthesizing novel compounds aimed at neurological targets such as pain, depression, or neurodegenerative diseases, areas where related bicyclic heterocycles have shown promise [2].

Prolactin Secretion Inhibitor Research

Amino-substituted tetrahydroindazoles have been patented for their ability to inhibit prolactin secretion [1]. While 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole is not an amino-substituted compound itself, it can be readily converted into one via cross-coupling and subsequent functional group manipulations. This makes it a strategic intermediate for exploring this therapeutic area, where the cyclopropyl group's conformational and metabolic advantages could lead to improved drug candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.